2-Azidobenzonitrile
Overview
Description
2-Azidobenzonitrile is a chemical compound that can be derived from 2-aminobenzonitriles. The synthesis of 2-aminobenzonitriles is a precursor step that can be achieved through various chemical reactions. For instance, 2-aminobenzonitriles can be prepared from 2-arylindoles using tert-butylnitrite (TBN)-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage in a one-pot fashion . These 2-aminobenzonitriles are versatile intermediates that can be further transformed into various heterocyclic compounds, which are often found in biologically active molecules .
Synthesis Analysis
The synthesis of 2-aminobenzonitriles, which are closely related to 2-azidobenzonitrile, involves a novel approach using iron(III) as a catalyst. This method is cost-effective, scalable, and introduces a unique C-C bond cleavage of indoles . Additionally, 2-aminobenzonitriles can react with donor-acceptor cyclopropanes in the presence of SnCl4 to produce nitrogen-containing heterocycles such as tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines .
Molecular Structure Analysis
The molecular structure of 2-azidobenzonitrile derivatives can be elucidated through photolysis experiments. For example, o-azidobenzonitriles, when subjected to photolysis in aqueous-tetrahydrofuran, yield a mixture of 3-cyano- and 7-cyano-3H-azepin-2(1H)-ones. This reaction sometimes results in a ring-contraction to form a 2-azabicyclo[3.2.0]hept-6-ene-3-one. The structures of these compounds have been confirmed by X-ray crystallography .
Chemical Reactions Analysis
The chemical behavior of azidobenzonitriles under photo-induced conditions reveals their propensity to undergo ring expansion, leading to the formation of cyanoazepine derivatives . Furthermore, the synthesis of azidoalcohols and azidoamines via the ring opening of epoxides and aziridines, respectively, using cerium(III) chloride and sodium azide in acetonitrile, demonstrates the reactivity of azide functional groups in various chemical transformations .
Physical and Chemical Properties Analysis
While the provided data does not directly detail the physical and chemical properties of 2-azidobenzonitrile, the studies suggest that the azide group in these compounds is highly reactive. This reactivity is evident in the synthesis of azidoalcohols and azidoamines, which occurs under mild and neutral conditions with high regioselectivity . The reactivity of the azide group is also a key factor in the photo-induced ring expansions of o-azidobenzonitriles . The versatility of the azide group in these reactions indicates that 2-azidobenzonitrile would likely exhibit similar reactivity, which could be exploited in the synthesis of various nitrogen-containing heterocycles.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Methods : 2-Azidobenzonitrile is synthesized under SNAr conditions using sodium azide in DMSO, simplifying access to these valuable building blocks (A. Kafle, S. Handy, 2020).
- Use in Cycloaddition Reactions : The compound plays a role in 1,3-dipolar cycloaddition reactions, showing regio- and stereoselectivity, especially in ortho pathways (A. Khojastehnezhad et al., 2016).
Biological Applications
- Antimicrobial and Antioxidant Activities : 2-Aminobenzonitrile, a related compound, is used in synthesizing biologically active compounds, showing moderate antimicrobial and larger antioxidant activities (Govindharaju Govindharaju R et al., 2019).
- Cancer Research : 2-Azidobenzonitrile derivatives are utilized in cancer research, especially in the synthesis of compounds with anticancer activity (T. Chaban et al., 2020).
Materials Science and Engineering
- Thermal Hazard Analysis : It's used in the thermal hazard analysis of azo compounds, aiding in safer process design and environmental protection (Shanghao Liu et al., 2017).
- Steel Corrosion Inhibition : 2-Aminobenzonitrile derivatives, similar to 2-azidobenzonitrile, are studied for their role in inhibiting steel corrosion, with insights gained through quantum chemical calculations (S. Saha, P. Banerjee, 2015).
Magnetic Properties
- Study of Magnetic Properties : Its derivatives are used in understanding the magnetic properties of compounds, like in the case of azido-Cu(ii) chain compounds exhibiting ferromagnetic ordering (Xiangyu Liu et al., 2017).
- Ligand Field Analysis : In magnetochemistry, the azido ligand's influence on magnetic anisotropy is significant, as demonstrated in Co(II)-azido complexes (David Schweinfurth et al., 2015).
Future Directions
The use of azides, including 2-Azidobenzonitrile, in the synthesis of modified RNA is an area of active research. The synthetic ease of generating 2′-azido RNA is expected to pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
properties
IUPAC Name |
2-azidobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFPTNJYJWFZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398593 | |
Record name | 2-azidobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidobenzonitrile | |
CAS RN |
31656-77-6 | |
Record name | NSC125603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-azidobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.